Vistusertib

mTORC1 p4EBP1 translation initiation

Rapalog-treated tumors frequently develop resistance via mTORC2-mediated AKT activation-a critical gap for oncology researchers. Vistusertib (AZD2014), an ATP-competitive dual mTORC1/2 inhibitor (IC50=2.81 nM), closes this gap by directly blocking catalytic mTOR activity in both complexes. • Cellular pAKT(S473) IC50=78 nM-overcomes compensatory AKT feedback that limits rapalog efficacy. • >1,000-fold selectivity over PI3K isoforms; minimal off-target binding across >200 kinases at 10 μM. • Demonstrated BBB penetration; synergistic with paclitaxel in ovarian cancer xenograft models. Supplied ≥98% HPLC purity with full analytical QC. In stock for immediate dispatch.

Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
CAS No. 1009298-59-2
Cat. No. B1684010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVistusertib
CAS1009298-59-2
Synonyms3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide
AZD-2014
AZD2014
vistuserti
Molecular FormulaC25H30N6O3
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
InChIInChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
InChIKeyJUSFANSTBFGBAF-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vistusertib (AZD2014): Dual mTORC1/2 Inhibitor Overview


Vistusertib (AZD2014) is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) serine/threonine kinase [1]. Unlike first-generation allosteric mTOR inhibitors (rapalogs) that selectively target only the mTORC1 complex, Vistusertib acts as a potent and selective dual inhibitor of both mTORC1 and mTORC2 [2]. It exhibits an IC50 of 2.81 nM against the isolated recombinant mTOR enzyme in cell-free assays and demonstrates high selectivity, with >1,000-fold selectivity against all PI3K isoforms and minimal activity against a panel of over 200 kinases when tested at 10 μM . Developed by AstraZeneca, the compound has been evaluated in multiple Phase I and II clinical trials for various solid tumors and hematological malignancies, either as monotherapy or in combination with standard chemotherapeutic agents [3].

Mechanism ATP-competitive dual mTORC1/2 probe
Selectivity Clean mTOR focus; minimal PI3K and kinase panel off-targets
Research context Reported in oncology model studies and pathway analysis

Why Vistusertib (AZD2014) Cannot Be Substituted


In the procurement of mTOR inhibitors for research and clinical development, simple class-based substitution is not scientifically valid due to fundamental differences in mechanism of action, target engagement, and clinical outcomes. Vistusertib is an ATP-competitive kinase inhibitor that directly blocks the catalytic activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes [1]. In contrast, first-generation rapalogs (e.g., everolimus, temsirolimus) are allosteric inhibitors that only partially inhibit mTORC1 and fail to suppress mTORC2 signaling, leading to compensatory AKT activation and therapeutic resistance . Furthermore, among other ATP-competitive dual mTORC1/2 inhibitors (e.g., AZD8055, CC-223, sapanisertib), Vistusertib exhibits distinct selectivity profiles, pharmacokinetic properties, and clinical activity against specific tumor types and genetic backgrounds (e.g., STK11-deficient NSCLC) that are not interchangeable [2][3]. The evidence presented below quantifies these critical differentiators.

Rapalog mismatch Rapalogs only partially inhibit mTORC1 and may induce AKT activation via mTORC2 feedback; dual blockade differs fundamentally.
Dual PI3K/mTOR caution Dual PI3K/mTOR inhibitors carry PI3K off-target activity that can confound mTOR-specific pathway interpretation.
Kinase profile variance Other ATP-competitive dual mTORC1/2 inhibitors may exhibit different selectivity and pharmacokinetic properties; model context may not transfer.

Vistusertib (AZD2014) Differentiation Evidence


Superior p4EBP1 Inhibition vs. Rapamycin

Vistusertib (AZD2014) exhibits a critical mechanistic advantage over the classic mTORC1 inhibitor rapamycin. While rapamycin only partially inhibits mTORC1 and has no effect on p4EBP1 phosphorylation (Thr37/46), Vistusertib effectively decreases p4EBP1 Thr37/46, inhibits the translation initiation complex, and decreases overall protein synthesis. This functional difference is essential for full suppression of cap-dependent translation, a key driver of oncogenic growth .

p4EBP1 modulation
Head-to-head
Vistusertib: decreases p4EBP1 Thr37/46
Rapamycin: no effect
Supports complete mTORC1 pathway blockade
Cap-dependent translation initiation context
mTORC1 p4EBP1 translation initiation rapamycin comparative pharmacology

High Selectivity Over PI3K Isoforms

Vistusertib (AZD2014) demonstrates exceptional selectivity against the PIKK family. It displays IC50 values against PI3K isoforms α, β, γ, and δ of 3.8, >30, >30, and >29 μM, respectively, and is inactive against a panel of over 200 kinases when tested at 10 μM . This profile contrasts sharply with dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which potently inhibit PI3K isoforms (e.g., p110α IC50 = 4 nM) and thus carry a broader off-target risk profile . The >1,000-fold selectivity window for Vistusertib minimizes confounding effects in pathway-specific studies.

PI3K selectivity
Cross-study
mTOR IC50 2.8 nM
PI3Kα IC50 3.8 μM
Selectivity >1,350-fold
Supports mTOR-specific pathway interpretation
Cell-free assay; >200 kinases inactive at 10 μM
kinase selectivity PI3K off-target activity mTOR drug specificity

Activity in STK11-Deficient NSCLC vs. Everolimus

In STK11-deficient lung adenocarcinoma (LUAD) cell lines, a genetically defined subset of NSCLC, Vistusertib achieves dose-dependent inhibition of cell viability at clinically achievable concentrations. In contrast, the IC50 for everolimus, an mTORC1-only inhibitor, exceeds pharmacologically achievable doses in all tested STK11-deficient cell lines [1]. This indicates that mTORC1-selective inhibition is insufficient for this genotype, and dual mTORC1/2 blockade by Vistusertib provides a distinct therapeutic window.

STK11 model response
Head-to-head
Vistusertib: dose-dependent inhibition
Everolimus: IC50 exceeds reported exposure range
Supports dual mTORC1/2 pathway requirement in STK11-deficient models
STK11-deficient LUAD cell lines; genotype-specific review
STK11 NSCLC everolimus drug resistance mTORC1/2

Dual mTORC1/2 Cellular Inhibition Profile

Vistusertib potently inhibits both mTORC1 and mTORC2 signaling in cellular assays. In MDA-MB-468 breast cancer cells, Vistusertib reduces phosphorylation of the mTORC1 substrate S6 (Ser235/236) with an IC50 of 210 nM, and reduces phosphorylation of the mTORC2 substrate AKT (Ser473) with an IC50 of 78 nM . This dual inhibition profile is a hallmark of ATP-competitive mTOR inhibitors and is not observed with rapalogs, which fail to inhibit mTORC2 and can even induce AKT hyperphosphorylation.

Cellular IC50 profile
Class-level
pS6(Ser235/236) IC50 210 nM
pAKT(Ser473) IC50 78 nM
Dual mTORC1/2 pathway engagement in cells
MDA-MB-468 cells, 2 h treatment
mTORC2 AKT cellular IC50 pharmacodynamics biomarker

Blood-Brain Barrier Penetration Advantage

Vistusertib (AZD2014) has been shown to penetrate the blood-brain barrier (BBB) [1]. This property is a key differentiator from many other mTOR inhibitors, including rapalogs and some other ATP-competitive dual inhibitors, which exhibit poor CNS distribution. The BBB penetration of Vistusertib enables its investigation in primary and metastatic brain tumors, as evidenced by ongoing Phase II trials in recurrent meningioma [2].

CNS distribution
Class-level
Penetrates blood-brain barrier
Supports CNS tumor model research
Data to verify; rapalogs typically show poor CNS exposure
CNS blood-brain barrier pharmacokinetics meningioma brain tumors

Vistusertib (AZD2014) Research Applications


STK11-Deficient NSCLC

Vistusertib (AZD2014) is uniquely suited for preclinical and clinical studies in STK11-deficient NSCLC, where first-generation mTORC1 inhibitors like everolimus are ineffective at clinically achievable doses [1]. Its potent dual mTORC1/2 inhibition overcomes the resistance mechanisms driven by mTORC2-mediated AKT activation.

mTORC2 Signaling & Feedback Loops

Unlike rapalogs, Vistusertib potently inhibits mTORC2, as demonstrated by a cellular pAKT (S473) IC50 of 78 nM . This makes it an essential tool for dissecting mTORC2-specific functions and for studying feedback activation of AKT, which often limits the efficacy of mTORC1-selective inhibitors.

Ovarian Cancer Combination Therapy

Vistusertib has demonstrated additive to synergistic effects when combined with paclitaxel in ovarian cancer models, including significant reduction in tumor volume in xenograft models compared to either agent alone (p=0.03) [2]. This supports its use in research aimed at overcoming chemotherapy resistance mediated by PI3K/mTOR pathway activation.

CNS Oncology: Meningioma & Brain Metastases

Due to its demonstrated ability to penetrate the blood-brain barrier [3], Vistusertib is a critical reagent for studies of primary brain tumors (e.g., meningioma) and brain metastases, where many other mTOR inhibitors fail to achieve therapeutic concentrations in the CNS.

Application
Selection Property
Validation Focus
STK11-deficient NSCLC models
Dual mTORC1/2 target engagement
STK11 genotype endpoint response review
mTORC2 signaling studies
pAKT(S473) inhibition context
mTORC2 substrate response monitoring
Ovarian cancer combination models
Paclitaxel combination context
Tumor volume endpoint response review
CNS tumor research models
Blood-brain barrier penetration context
CNS distribution endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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